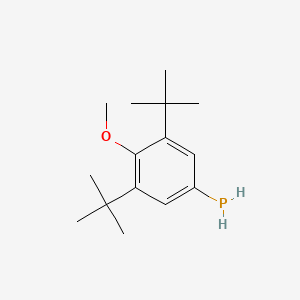

3,5-Di-tert-butyl-4-methoxyphenylphosphine

Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are crucial in homogeneous catalysis due to their unique ability to modulate the electronic and steric environment of a metal catalyst. encyclopedia.pub Their importance stems from several key characteristics:

Tunability : The electronic and steric properties of phosphine ligands can be systematically and predictably altered by varying the substituent groups (R) on the phosphorus atom. This allows for the fine-tuning of a catalyst's reactivity and selectivity for a specific chemical transformation. acs.org

Stabilization : By donating electron density from the phosphorus lone pair to the metal center (σ-donation), phosphine ligands stabilize the metal complex, preventing decomposition and facilitating the catalytic cycle. acs.org

Reactivity Modulation : The electronic properties of the ligand directly influence the electron density at the metal center. Electron-donating phosphines increase the metal's reactivity towards oxidative addition, a key step in many catalytic cycles. Conversely, their steric bulk can promote the final step of reductive elimination, releasing the desired product. nih.gov

This ability to independently adjust steric and electronic factors allows chemists to design highly specialized catalysts for challenging reactions, such as the coupling of unactivated aryl chlorides or sterically hindered substrates. nih.gov

Overview of Bulky and Electron-Rich Arylphosphines

In recent decades, a particular class of phosphines—those that are both sterically bulky and electronically rich—has emerged as exceptionally powerful in catalysis. nih.gov Bulky, electron-rich ligands, such as tri-tert-butylphosphine (B79228) and various dialkylbiaryl phosphines (e.g., Buchwald ligands), have revolutionized cross-coupling chemistry. nih.govnih.gov

The key advantages of these ligands include:

Promotion of Monoligation : Their significant steric hindrance favors the formation of monoligated L₁Pd(0) species, which are often the most catalytically active intermediates. nih.gov

Enhanced Reductive Elimination : The steric pressure exerted by bulky ligands can accelerate the rate-limiting reductive elimination step, increasing catalyst turnover.

Stabilization of Reactive Intermediates : The strong σ-donating character of these ligands stabilizes the electron-deficient metal center during the catalytic cycle, particularly during the oxidative addition step. nih.gov

These features have enabled the development of catalysts that are effective under milder conditions, at lower catalyst loadings, and for a much broader range of substrates than was previously possible. nih.gov

Structural Context of 3,5-Di-tert-butyl-4-methoxyphenylphosphine Derivatives in Contemporary Catalysis

The 3,5-di-tert-butyl-4-methoxyphenyl scaffold represents a strategic design for creating highly effective phosphine ligands. This structure combines the steric bulk of two tert-butyl groups at the meta-positions with the strong electron-donating effect of a methoxy (B1213986) group at the para-position. This unique combination of features is exemplified in the performance of its derivatives, most notably Tris[3,5-di(tert-butyl)-4-methoxyphenyl]phosphine, commonly known as DTBMP.

The utility of this structural motif has been demonstrated in complex, stereoselective transformations. A prime example is the palladium-catalyzed domino Mizoroki-Heck cyclization and Suzuki-Miyaura cross-coupling reaction to synthesize 1,2-disubstituted indanes. In a study by Matsude, Hirano, and Miura, the DTBMP ligand was found to be critical for achieving both high yield and exceptional stereoselectivity. acs.orgacs.org

The researchers screened several triarylphosphine ligands to optimize the reaction. While standard ligands like triphenylphosphine (B44618) (PPh₃) and tris(4-methoxyphenyl)phosphine (B1294419) provided the desired product, they did so with lower selectivity or efficiency. The DTBMP ligand, however, delivered superior results, which can be attributed directly to its structure. The authors suggest that the bulky tert-butyl groups at the meta-positions effectively suppress unwanted side reactions like β-hydride elimination, while both the tert-butyl and methoxy groups collaboratively influence the stereoselectivity of the key insertion step. acs.org

The table below, compiled from the research findings, illustrates the superior performance of the DTBMP-ligated palladium catalyst compared to other phosphine ligands in this specific cascade reaction. acs.org

| Entry | Ligand | Yield of 3aa (%) | trans/cis Ratio |

|---|---|---|---|

| 1 | PPh₃ | 82 | 4:1 |

| 2 | P(4-MeOC₆H₄)₃ | 88 | 10:1 |

| 3 | DTBMP | 90 | 13:1 |

| 4 | DTBMP* | 94 | >20:1 |

*Optimized conditions with K₃PO₄ as base and neopentylglycol boron ester as the coupling partner. acs.org

Another important derivative, Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (B1592431) , is recognized for its utility as a ligand in a wide array of cross-coupling reactions. Its application has been noted in Suzuki-Miyaura, Heck, Buchwald-Hartwig, Negishi, Sonogashira, and Stille couplings, highlighting the versatility of this structural framework in modern catalysis.

The success of these derivatives places the this compound scaffold firmly within the context of contemporary "designer" ligands, where specific steric and electronic features are rationally incorporated to achieve exceptional catalytic performance in demanding chemical transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25OP/c1-14(2,3)11-8-10(17)9-12(13(11)16-7)15(4,5)6/h8-9H,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOKEBSOENDORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Di Tert Butyl 4 Methoxyphenylphosphine and Its Derivatives

Routes to Bulky Arylphosphines

The synthesis of sterically demanding arylphosphines, such as 3,5-Di-tert-butyl-4-methoxyphenylphosphine, necessitates specific synthetic approaches to accommodate the bulky substituents.

Grignard Reagent-Based Syntheses of Tertiary Phosphines

The use of Grignard reagents represents a foundational and widely employed method for the formation of phosphorus-carbon bonds in the synthesis of tertiary phosphines. mdpi.comnih.gov This approach typically involves the reaction of a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃) or a dichlorophosphine, with an aryl or alkyl Grignard reagent. mdpi.comnih.gov The versatility of this method allows for the synthesis of both symmetric and asymmetric phosphines. mdpi.comnih.gov

For the preparation of mixed arylalkyl tertiary phosphines, a stepwise approach is often utilized. For instance, dichlorophenylphosphine (B166023) can be reacted with an aryl Grignard reagent to yield a chlorodiarylphosphine, which can then be treated with an alkyl Grignard reagent to afford the final mixed tertiary phosphine (B1218219). mdpi.com The synthesis of triarylphosphines can be achieved by reacting PCl₃ with three equivalents of the corresponding arylmagnesium bromide. mdpi.com Research has demonstrated that aryl Grignard reagents often provide better conversion rates compared to their alkyl counterparts in these reactions. mdpi.com

The synthesis of highly sterically hindered phosphines like tri-tert-butylphosphine (B79228) has been successfully achieved using this methodology, although it can be challenging due to the bulk of the substituents. nih.gov The formation of the Grignard reagent itself is a critical step, often requiring activation of the magnesium and careful control of reaction conditions. nih.gov

| Starting Material | Grignard Reagent | Product | Yield | Reference |

| Dichlorophenylphosphine | p-methoxyphenylmagnesium bromide | Phenyl-bis(p-methoxyphenyl)phosphine | 76% | mdpi.comresearchgate.net |

| Dichlorophenylphosphine | Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52% | mdpi.com |

| PCl₃ | p-trimethylsilylphenylmagnesium bromide | Tris-(p-trimethylsilylphenyl)-phosphine | Not specified | mdpi.com |

| [D9]tert-butyl chloride | Magnesium | [D9]tert-butylmagnesium chloride | Not specified | nih.gov |

Catalytic Enhancements in Phosphine Synthesis (e.g., Copper-Mediated Approaches)

Modern advancements in catalysis have introduced more efficient and selective methods for phosphine synthesis. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for the reduction of phosphine oxides to phosphines and for the formation of P-C bonds. acs.orgsemanticscholar.org These methods are often characterized by their mild reaction conditions and tolerance of various functional groups. acs.org

A notable copper-catalyzed approach involves the reduction of tertiary and secondary phosphine oxides using silanes, such as tetramethyldisiloxane (TMDS), as a mild reducing agent. acs.orgsemanticscholar.org This transformation is highly selective, leaving other reducible functional groups like ketones and esters intact. acs.org Furthermore, this reduction can be integrated into a one-pot domino sequence with a copper-catalyzed phosphination reaction, allowing for the synthesis of a wide array of functionalized phosphines from phosphine oxides and aryl halides. acs.org

Copper catalysis is also pivotal in the dynamic kinetic asymmetric C-P cross-coupling of secondary phosphine oxides (SPOs) with aryl iodides, which provides a route to P-chiral tertiary phosphine oxides. thieme-connect.comresearchgate.netthieme-connect.com This method relies on the in situ racemization of the SPO and the high enantioselectivity of the copper catalyst, leading to products with high yields and enantiomeric excess. thieme-connect.comresearchgate.net

| Reactants | Catalyst System | Product Type | Key Features | Reference |

| Tertiary/Secondary Phosphine Oxides, TMDS | Copper complexes | Tertiary/Secondary Phosphines | Selective reduction, functional group tolerance | acs.orgsemanticscholar.org |

| Secondary Phosphine Oxides, Aryl Iodides | Copper complexes with chiral ligands | P-Chiral Tertiary Phosphine Oxides | Dynamic kinetic resolution, high enantioselectivity | thieme-connect.comresearchgate.netthieme-connect.com |

| Disulfides, Tertiary Phosphines | Cu(I) thiolates | Thio- and seleno-arsinous acid esters | Cleavage of disulfide bonds | rsc.org |

Synthesis of Chiral Diphosphine Ligands Incorporating the 3,5-Di-tert-butyl-4-methoxyphenyl Moiety (e.g., DTBM-SEGPHOS Analogs, Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine)

Chiral diphosphine ligands are of paramount importance in asymmetric catalysis. The incorporation of the bulky and electron-rich 3,5-di-tert-butyl-4-methoxyphenyl group into these ligands can significantly influence their catalytic activity and selectivity.

A prominent example is (R)-DTBM-SEGPHOS, a highly effective ligand in various asymmetric reactions. ub.edursc.orgacs.org The synthesis of its metal complexes, such as [(R)-DTBM-SEGPHOS]NiCl₂, is a straightforward procedure involving the reaction of the ligand with the corresponding metal salt. ub.edu These complexes are then utilized as pre-catalysts in asymmetric transformations. rsc.org

The synthesis of the parent bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (B1592431) has been reported, and the compound is commercially available. sigmaaldrich.comsigmaaldrich.com The general approach to synthesizing symmetrical diarylphosphines often involves the reduction of the corresponding diarylphosphine oxide. For instance, bis-(4-methoxyphenyl)phosphine can be synthesized by the reduction of bis(4-methoxyphenyl)phosphine-oxide with trichlorosilane. prepchem.com

The construction of chiral biaryl diphosphine ligands often involves an atroposelective synthesis to control the axial chirality. nih.govnih.gov A common strategy is an intramolecular Ullmann coupling or an oxidative coupling with central-to-axial chirality transfer. nih.gov This can be followed by the introduction of the phosphine moieties, for example, through lithiation and reaction with a chlorophosphine. nih.gov

| Ligand/Compound | Synthetic Precursor(s) | Key Reaction Step(s) | Application/Significance | Reference |

| [(R)-DTBM-SEGPHOS]NiCl₂ | (R)-DTBM-SEGPHOS, NiCl₂ | Complexation | Pre-catalyst for asymmetric carboxylation | ub.edursc.org |

| Bis(4-methoxyphenyl)phosphine | Bis(4-methoxyphenyl)phosphine-oxide, Trichlorosilane | Reduction of phosphine oxide | Symmetrical diarylphosphine synthesis | prepchem.com |

| Chiral Biphenyl (B1667301) Diphosphine | Chiral bridged biphenyl diol | Intramolecular Ullmann coupling, Phosphination | Asymmetric hydrogenation | nih.gov |

| SYNPHOS and DIFLUORPHOS | Methoxy- or difluoromethoxy-substituted biphenyls | Ortho-lithiation/iodination, Ullmann coupling | Asymmetric hydrogenation | nih.gov |

Asymmetric Synthesis of P-Chiral Phosphine Oxides as Synthetic Intermediates

P-chiral phosphine oxides are valuable synthetic intermediates that can be stereospecifically reduced to the corresponding P-chiral phosphines. nsf.govacs.orgnih.gov Their configurational stability allows for their separation and use in asymmetric synthesis. nsf.govthieme-connect.com

A powerful method for the asymmetric synthesis of P-chiral phosphine oxides involves the use of chiral auxiliaries. nsf.govthieme-connect.com These auxiliaries create diastereomeric intermediates that can be separated, often with one diastereomer being favored thermodynamically or kinetically. Subsequent removal of the auxiliary, typically through reaction with an organometallic reagent, proceeds with stereochemical control to yield the enantiopure P-chiral phosphine oxide. nsf.gov

Another advanced strategy is the sequential nucleophilic substitution on a versatile chiral phosphinyl transfer agent, such as 1,3,2-benzoxazaphosphinine-2-oxide. acs.orgnih.gov This method allows for the synthesis of sterically diverse P-chiral phosphine oxides with high diastereoselectivity under mild conditions. acs.orgnih.gov The reactivity of the P-N and P-O bonds in the transfer agent is fine-tuned to facilitate cleavage even with hindered nucleophiles. acs.org This approach has been successfully applied to the synthesis of bulky P-chiral phosphine oxides, which are precursors to important P-chiral ligands. acs.org

| Synthetic Method | Key Reagent/Intermediate | Product | Stereochemical Control | Reference |

| Chiral Auxiliary Approach | Chiral auxiliary attached to phosphorus | Diastereomeric phosphinates | Separation of diastereomers, stereospecific auxiliary removal | nsf.govthieme-connect.com |

| Chiral Phosphinyl Transfer Agent | 1,3,2-Benzoxazaphosphinine-2-oxide | P-Chiral Phosphine Oxides | Sequential diastereoselective nucleophilic substitution | acs.orgnih.gov |

| Dynamic Kinetic Asymmetric C-P Cross-Coupling | Secondary Phosphine Oxides, Aryl Iodides, Chiral Copper Catalyst | P-Chiral Tertiary Phosphine Oxides | In situ racemization of SPO and enantioselective coupling | thieme-connect.comresearchgate.netthieme-connect.com |

Ligand Electronic and Steric Engineering in Phosphine Design

Role of Bulky tert-Butyl Groups on Steric Hindrance and Reaction Selectivity

The two tert-butyl groups situated at the meta-positions of the phenyl ring in 3,5-Di-tert-butyl-4-methoxyphenylphosphine are the primary determinants of its steric profile. These bulky substituents create a significant steric shield around the phosphorus atom. This steric hindrance plays a crucial role in controlling the number and orientation of other ligands that can coordinate to the metal center, thereby influencing the catalytic activity and selectivity.

For instance, in cross-coupling reactions, the steric bulk of the phosphine (B1218219) ligand can promote the reductive elimination step, which is often the product-forming step, by destabilizing the metal-ligand intermediates. Furthermore, the steric demands of the tert-butyl groups can create a specific "pocket" around the metal's active site, which can lead to enhanced selectivity for certain substrates or reaction pathways.

Influence of Methoxy (B1213986) Substituents on Electronic Properties and Ligand Nucleophilicity

Positioned at the para-position of the phenyl ring, the methoxy group (-OCH₃) exerts a significant electronic influence on the phosphine ligand. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This electron-donating nature increases the electron density on the phosphorus atom.

An increase in electron density on the phosphorus atom enhances its nucleophilicity and its ability to act as a strong σ-donor to the metal center. This, in turn, can stabilize the resulting metal complex and influence the rate of key steps in the catalytic cycle, such as oxidative addition. Electron-rich phosphines like this compound are often employed in catalytic reactions that benefit from a more electron-rich metal center.

Conformational Effects and Pyramidality of Phosphorus Centers

The geometry of the phosphorus atom in triarylphosphines is typically pyramidal. The sum of the C-P-C bond angles provides a measure of this pyramidality. In sterically hindered phosphines, such as those with bulky meta-substituents, deviations from the ideal trigonal pyramidal geometry can be observed.

Research on the analogous compound, tris(3,5-di-tert-butylphenyl)phosphine, has shown that bulky meta-substituents can lead to a more pyramidal structure. researchgate.net This increased pyramidality can be attributed to the steric repulsion between the bulky groups, which forces the phenyl rings to adopt a specific conformation that influences the bond angles at the phosphorus center. This, in turn, can affect the energy of the highest occupied molecular orbital (HOMO) and influence the ligand's electronic properties. researchgate.net

Recent studies have highlighted the significant role of intramolecular dispersion forces in shaping the structure of sterically crowded molecules. In the case of phosphines with multiple bulky substituents, these weak, non-covalent interactions can become cumulatively significant.

For tris(3,5-di-tert-butylphenyl)phosphine, it has been suggested that intramolecular dispersion forces contribute to the observed increase in pyramidality. researchgate.net These attractive forces between the bulky tert-butyl groups can influence the conformational preferences of the phenyl rings, leading to a more compact and pyramidal arrangement around the phosphorus atom. This underscores the complexity of factors that govern the three-dimensional structure of such ligands.

Quantitative Assessment of Steric and Electronic Parameters (e.g., Cone Angle, Buried Volume)

To quantify the steric and electronic properties of phosphine ligands, various parameters have been developed. These quantitative measures are invaluable for comparing different ligands and for developing structure-activity relationships in catalysis.

Percent Buried Volume (%V_bur): This parameter offers an alternative and often more nuanced measure of a ligand's steric footprint. It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This method can better account for the complex shapes of ligands and their specific orientation relative to the metal.

| Parameter | Description | Expected Value for this compound |

| Tolman's Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand. | High |

| Percent Buried Volume (%V_bur) | The percentage of the coordination sphere of a metal occupied by the ligand. | High |

| Tolman Electronic Parameter (TEP) | A measure of the electron-donating ability of a phosphine ligand, derived from the C-O stretching frequency of a nickel-carbonyl complex. | Low (indicative of a strong electron-donating ligand) |

The combination of significant steric bulk from the tert-butyl groups and strong electron-donating character from the methoxy group positions this compound as a valuable ligand for a range of catalytic applications where both of these properties are desirable for achieving high activity and selectivity.

Coordination Chemistry and Organometallic Complexes

Complexation with Transition Metals (e.g., Rhodium, Palladium, Copper, Ruthenium, Gold, Platinum)

The steric bulk and electronic properties of phosphine (B1218219) ligands are critical determinants in the formation and stability of their transition metal complexes. For arylphosphines bearing 3,5-di-tert-butyl-4-methoxy substituents, the bulky tert-butyl groups create a significant steric cone angle, while the methoxy (B1213986) group enhances the electron-donating nature of the ligand.

Rhodium: Rhodium(I) complexes with bulky phosphine ligands are of significant interest. For instance, the reaction of but-3-enyldiphenylphosphine and diphenylpent-4-enylphosphine with [Rh₂Cl₂(C₂H₄)₄] yields four-coordinate dimeric complexes. doi.org A related complex, trans-carbonylchloridobis[tris(4-methoxyphenyl)phosphane-κP]rhodium(I), an analogue of Vaska's complex, has been synthesized and characterized, demonstrating a distorted square-planar geometry. nih.gov The synthesis involved the addition of tri(4-methoxyphenyl)phosphane to a dimethyl formamide (B127407) solution of [RhCl(CO)₂]₂. nih.gov

Palladium and Platinum: The complexation of bulky phosphines with palladium and platinum has been studied, often in the context of catalysis. For example, bis[di-(tert-butyl)(4-trifluoromethylphenyl)phosphine]palladium(II) chloride is a known compound. calpaclab.com With platinum, bulky phosphines like 2,6-dimethoxyphenylphosphines can undergo demethylation upon complexation. rsc.org The reaction of isocyanide complexes of palladium and platinum with bulky and basic aromatic phosphines, such as tris(2,6-dimethoxyphenyl)phosphine, leads to the replacement of axial isocyanide ligands. Polynuclear platinum complexes have also been explored for their interactions with biological molecules, highlighting the diverse applications of platinum-phosphine chemistry. nih.gov

Copper: Copper(I) complexes with phosphine ligands are known for their catalytic activity and interesting structural features. The synthesis of a copper(I) complex with tris(pyrazol-1-yl)methane (B1237147) and triphenylphosphine (B44618) involves the stepwise addition of the ligands to a solution of [Cu(NCCH₃)₄][BF₄]. mdpi.com This demonstrates a common synthetic route for preparing such complexes.

Ruthenium: Ruthenium complexes with phosphine ligands are widely used in catalysis. A notable example involves a ruthenium(III) complex with triphenylphosphine and 3,5-di-tert-butylsemiquinone ligands, with the chemical formula C₆₄H₇₀O₄P₂Ru. lookchem.com The synthesis of ruthenium(II) complexes bearing silyl-phosphines has also been reported, which are active in the hydroboration of carbonyl compounds. rsc.org

Gold: Gold(I) and gold(III) phosphine complexes are of interest for their potential medicinal applications. The reaction of gold reagents like [HAuCl₄·3H₂O] with phosphine ligands can yield various gold(I) and gold(III) complexes. nih.gov These complexes are often stable and can be characterized by various spectroscopic and crystallographic techniques. nih.gov

Structural Characterization of Metal-Phosphine Complexes (e.g., via Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a definitive method for elucidating the three-dimensional structure of metal-phosphine complexes, providing precise information on bond lengths, bond angles, and coordination geometries.

For example, the X-ray structure of trans-carbonylchloridobis[tris(4-methoxyphenyl)phosphane-κP]rhodium(I) reveals a distorted square-planar geometry around the Rh(I) center, with the two phosphine ligands in a trans arrangement. nih.gov In this complex, the Rh-P bond lengths are approximately 2.33 Å. nih.gov

In a study of nickel(II) and cobalt(II) complexes with a dithiophosphinate ligand containing a 4-methoxyphenyl (B3050149) group, the nickel complex was found to be square planar, while the cobalt complex adopted a dimeric structure with tetrahedral coordination. marmara.edu.tr The Ni-S bond lengths were in the range of 2.224(2) to 2.244(2) Å. marmara.edu.tr

The structure of a cationic copper(I) complex, [Cu(CHpz₃)(PPh₃)][BF₄], shows a tetracoordinated copper center with a geometry that deviates significantly from an ideal tetrahedron. mdpi.com

The analysis of a series of sterically demanding m-terphenylphosphine ligands and their rhodium, iridium, and platinum complexes has shown that the phosphine can act as a bidentate ligand in a platinum(II) complex, coordinating through both the phosphorus atom and an ipso-carbon of a flanking aryl ring. csic.es The Pt-C(ipso) distance was found to be 2.234(5) Å, indicating a significant bonding interaction. csic.es

| Complex | Metal Center Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|

| trans-[RhCl(CO)(P(C₆H₄OMe)₃)₂] | Distorted Square Planar | Rh-P ≈ 2.33 | nih.gov |

| [Ni(S₂P(C₆H₄OMe)(C₅H₁₁))₂] | Square Planar | Ni-S = 2.224-2.244 | marmara.edu.tr |

| [PtCl₂(PMe₂ArDipp²)] | Distorted Square Planar | Pt-Cipso = 2.234(5) | csic.es |

Analysis of Electronic Properties within Metal Complexes (e.g., Spectroscopic Shifts, Electrochemical Oxidation Potentials)

The electronic environment of the metal center in a phosphine complex is significantly influenced by the ligand's donor strength, which can be probed using spectroscopic and electrochemical methods.

Spectroscopic Shifts: In ³¹P NMR spectroscopy, the coordination of a phosphine ligand to a metal center typically results in a downfield shift of the phosphorus signal compared to the free ligand. For example, the ³¹P NMR spectrum of ammonium (B1175870) 4-methoxyphenyl(3-methylbutyl)dithiophosphinate shows a singlet at 66.37 ppm, which shifts to 90.00 ppm upon coordination to Ni(II). marmara.edu.tr In ¹³C NMR, coupling between the phosphorus and carbon atoms can be observed, providing further structural information. marmara.edu.tr In the case of iridium dicarbonyl complexes with bulky terphenylphosphines, the spectroscopic equivalence of the flanking aryl rings in solution indicates fast rotation around the P-C(aryl) bond. csic.es

Electrochemical Oxidation Potentials: Cyclic voltammetry is a powerful tool to assess the electronic properties of metal complexes. The oxidation potential of a complex can provide information about the electron-donating ability of the phosphine ligand. For gold(I) complexes with dppe (1,2-bis(diphenylphosphino)ethane) ligands, the redox events are often ligand-centered, indicating the stability of the complexes. nih.gov The study of a series of rationally designed ruthenium(II) complexes showed that the introduction of methoxy groups on the ligands led to higher luminescence quantum yields compared to unsubstituted or dimethylamino-substituted analogues. nih.gov

| Compound | ³¹P Chemical Shift (ppm) | Reference |

|---|---|---|

| NH₄[S₂P(C₆H₄OMe)(C₅H₁₁)] | 66.37 | marmara.edu.tr |

| [Ni(S₂P(C₆H₄OMe)(C₅H₁₁))₂] | 90.00 | marmara.edu.tr |

Stability and Reactivity Profiles of Derived Organometallic Species

The stability and reactivity of organometallic complexes are intrinsically linked to the steric and electronic nature of their ligands. The bulky 3,5-di-tert-butyl groups are expected to provide kinetic stabilization to the metal center, preventing decomposition pathways and favoring lower coordination numbers.

The reactivity of rhodium(I) complexes containing olefin-functionalized phosphines has been shown to involve the saturation of the olefinic double bond upon reaction with hydrogen. doi.org In the case of platinum and palladium complexes with 2,6-dimethoxyphenylphosphines, reactivity can involve the cleavage of a methyl group from the methoxy substituent, a process influenced by steric effects. rsc.org This demonstrates that the ligand itself can be reactive under certain coordination environments.

Furthermore, ruthenium(II) complexes with silyl-phosphine ligands have demonstrated unique reactivity, undergoing intramolecular hydroxylation to form stable P,O-ligated complexes. rsc.org These complexes act as effective catalysts, with the formation of a ruthenium-hydride species being a key step in the catalytic cycle. rsc.org

Catalytic Applications of 3,5 Di Tert Butyl 4 Methoxyphenylphosphine Derivatives

Homogeneous Catalysis

Asymmetric Hydrogenation Reactions

Ligands derived from 3,5-di-tert-butyl-4-methoxyphenylphosphine, such as (R)-DTBM-SEGPHOS, are highly effective in asymmetric hydrogenation due to the extreme sterically demanding environment they create around the metal catalyst. orgsyn.orgwikipedia.org This unique structural feature leads to excellent activities and enantioselectivities in reactions catalyzed by their complexes with metals like ruthenium, rhodium, and iridium. orgsyn.org

The enantioselective reduction of prochiral α,β-unsaturated ketones and β-ketoesters to form chiral alcohols is a fundamental transformation in organic synthesis. Chiral phosphine (B1218219) ligands containing the this compound unit have proven to be highly effective in these reactions.

For instance, copper hydride (CuH) catalysts ligated with (R)-DTBM-SEGPHOS can redirect the typical 1,4-conjugate reduction of α,β-unsaturated ketones to a highly selective 1,2-reduction, affording valuable nonracemic allylic alcohols. rsc.orgnih.gov This methodology is effective for a range of α-substituted unsaturated ketones, providing the desired products in high yields and with excellent enantiomeric excesses (ee). rsc.org The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups. rsc.org

| Entry | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | α-Ethyl Chalcone | (R)-1,2-diphenylpent-1-en-3-ol | 91 | 91 |

| 2 | α-n-Pentyl Chalcone | (R)-1,2-diphenyloct-1-en-3-ol | 90 | 93 |

| 3 | α-Phenyl Chalcone | (S)-1,2,3-triphenylprop-2-en-1-ol | 91 | 84 |

| 4 | (E)-3-phenylhept-3-en-2-one | (R,E)-3-phenylhept-3-en-2-ol | 85 | 94 |

| 5 | Isophorone | (R)-3,5,5-trimethylcyclohex-2-en-1-ol | 85 | 90 |

Similarly, ruthenium complexes bearing these bulky phosphine ligands are highly effective for the hydrogenation of β-ketoesters. The classic Noyori asymmetric hydrogenation, which utilizes Ru-BINAP catalysts, provides a framework for understanding these reactions. researchgate.netresearchgate.net The mechanism involves the formation of a Ru-hydride species that coordinates to the keto ester, followed by hydride transfer. researchgate.net The steric and electronic properties of ligands like DTBM-BINAP, a derivative of BINAP featuring the this compound scaffold, enhance the enantioselectivity of this process. researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture entirely into a single, highly enantiomerically enriched product. This process combines a rapid racemization of the starting material with a highly stereoselective reaction. One of the most notable applications of DTBM-SEGPHOS is in the asymmetric hydrogenation of 2-substituted 3-oxocarboxylates (a class of β-ketoesters) via DKR. orgsyn.org

In this transformation, the catalyst must efficiently reduce one enantiomer of the substrate while the other enantiomer rapidly epimerizes to the reactive form. Ruthenium catalysts bearing ligands such as Ru-DTBM-Sunphos have been successfully applied to the DKR of racemic α-amino-β-ketoesters. These reactions proceed with high reactivity and stereoselectivity, yielding syn-α-amido-β-hydroxy esters, which are valuable chiral building blocks for pharmaceuticals. researchgate.net The process is efficient enough for gram-scale synthesis while maintaining high yields and stereoselectivity. researchgate.net

| Entry | Aryl Group (Ar) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|

| 1 | Phenyl | 95 | 98:2 | 98 |

| 2 | 4-Fluorophenyl | 96 | 99:1 | 98 |

| 3 | 4-Chlorophenyl | 95 | 99:1 | 98 |

| 4 | 4-Bromophenyl | 94 | 99:1 | 98 |

| 5 | 2-Naphthyl | 91 | 97:3 | 97 |

Cross-Coupling Reactions

Bulky, electron-rich phosphine ligands are essential for high-performance palladium-catalyzed cross-coupling reactions, enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.govnih.gov Ligands incorporating the this compound structure fit this profile and are well-suited for challenging coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. orgsyn.orgnih.gov

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or sulfonate, catalyzed by a palladium(0) complex. nih.govnih.gov The catalytic cycle involves oxidative addition of the halide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The efficacy of this reaction is highly dependent on the phosphine ligand. Electron-rich and sterically hindered dialkylbiaryl phosphine ligands have expanded the scope of the Suzuki-Miyaura coupling to include less reactive electrophiles like aryl chlorides and sterically demanding substrates. nih.gov These advanced ligands promote the formation of the catalytically active monoligated L1Pd(0) species, which facilitates the crucial oxidative addition step even under mild conditions. nih.gov Ligands derived from this compound are designed with these principles in mind, making them effective for a broad range of Suzuki-Miyaura coupling processes. nih.gov For example, the related indolylphosphine ligand, CM-phos, has demonstrated excellent catalytic activity in the coupling of aryl mesylates with various arylboronic acids and their derivatives. orgsyn.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or sulfonate and an amine. nih.govlibretexts.org This reaction has become a primary tool for the synthesis of arylamines. nih.gov Similar to the Suzuki coupling, the mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination. libretexts.org

The choice of ligand is critical for achieving high yields and broad substrate scope. Biaryl phosphine ligands are particularly effective because their steric bulk and electron-donating nature facilitate the key steps of the catalytic cycle. nih.gov These ligands enable the coupling of a wide variety of aryl and heteroaryl halides with primary and secondary amines, including challenging substrates. orgsyn.org The indolylphosphine ligand CM-phos, which shares the characteristics of being bulky and electron-rich, has been successfully used for the amination of aryl mesylates and tosylates with a diverse array of amines, showcasing the power of this ligand class. orgsyn.org

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 4-tert-Butyldiphenylamine | 95 |

| 2 | 4-Methoxyaniline | 4-tert-Butyl-4'-methoxydiphenylamine | 96 |

| 3 | Morpholine | 4-(4-tert-Butylphenyl)morpholine | 98 |

| 4 | N-Methylaniline | N-(4-tert-Butylphenyl)-N-methylaniline | 96 |

| 5 | Indole | 1-(4-tert-Butylphenyl)-1H-indole | 93 |

Hydroformylation Reactions

Hydroformylation, or the oxo process, is an industrial process for the production of aldehydes from alkenes by the addition of carbon monoxide and hydrogen. youtube.com This reaction is typically catalyzed by rhodium or cobalt complexes. The ligand coordinated to the metal center plays a critical role in controlling both the rate and the regioselectivity of the reaction. Despite the known utility of bulky phosphine ligands in controlling selectivity in rhodium catalysis, the specific application of this compound or its derivatives in hydroformylation reactions is not extensively documented in the scientific literature.

Asymmetric Carbon-Carbon Bond Forming Reactions

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern chemistry. Catalytic asymmetric reactions provide the most efficient means to achieve this, and the development of effective chiral ligands is paramount. Bulky, electron-rich chiral diphosphine ligands derived from this compound, such as DTBM-MeO-BIPHEP and DTBM-SEGPHOS, have proven to be highly effective in a range of asymmetric C-C bond-forming reactions.

One notable application is in the rhodium-catalyzed asymmetric Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. elsevierpure.com The chiral ligand 2,2′-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl (DTBM-MeO-BIPHEP) has been shown to be a highly efficient ligand for this transformation. acs.org When applied to challenging substrates like N-tosyl- and malonate-tethered 1,6-enynes, the cationic rhodium(I)/DTBM-MeO-BIPHEP catalyst not only provides high enantioselectivity but also completely suppresses the formation of byproducts derived from β-hydride elimination, a common side reaction that often reduces the yield. acs.org

Another significant application is the palladium-catalyzed kinetic resolution of racemic tertiary propargylic alcohols. The pre-catalyst Pd((R)-DTBM-SEGPHOS)Cl2 facilitates an asymmetric carboxylation, allowing for the separation of racemic alcohols into enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids. rsc.org This method is characterized by its mild reaction conditions and remarkable functional group tolerance, providing access to valuable chiral building blocks in good yields and with excellent enantioselectivity. rsc.orgresearchgate.netrsc.org The reaction proceeds efficiently for a range of tertiary propargylic alcohols bearing both electron-donating and electron-withdrawing groups on the aromatic ring. rsc.org

| Substrate (Racemic Propargylic Alcohol) | Yield of Recovered Alcohol (%) | ee of Recovered Alcohol (%) |

| 2-Phenyl-3-octyn-2-ol | 44 | 90 |

| 2-(p-Tolyl)-3-octyn-2-ol | 45 | 91 |

| 2-(4-Methoxyphenyl)-3-octyn-2-ol | 33 | >99 |

| 2-(4-Fluorophenyl)-3-octyn-2-ol | 40 | 95 |

| 2-(4-Chlorophenyl)-3-octyn-2-ol | 42 | 96 |

| 2-(4-(Trifluoromethyl)phenyl)-3-octyn-2-ol | 42 | 93 |

| 2-(1-Naphthyl)-3-octyn-2-ol | 41 | 99 |

Data sourced from Wang, J. et al., Org. Chem. Front., 2024. rsc.orgresearchgate.net

Conjugate Additions (e.g., Grignard Reagents, Hydrogermylation)

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. While phosphines can act as nucleophilic organocatalysts in Michael additions, the use of this compound or its derivatives in this specific capacity is not extensively documented in the reviewed literature. Generally, electron-rich triarylphosphines have been shown to be effective catalysts for oxa-Michael additions. researchgate.net The electron-donating methoxy (B1213986) group in the this compound framework would suggest its potential suitability for such reactions.

In the context of conjugate additions involving Grignard reagents, copper catalysts are often employed, and the addition of phosphine ligands can modulate reactivity. While various chiral phosphine ligands are used in copper-catalyzed asymmetric 1,4-addition of Grignard reagents to pyridinium (B92312) salts, specific examples utilizing derivatives of this compound were not identified in the provided search results. rug.nl The steric bulk and electron-donating nature of this phosphine could, in principle, influence the selectivity and efficiency of such transformations.

Hydrogermylation, the addition of a germanium hydride across a double or triple bond, is another reaction where phosphine ligands can play a role in the catalytic cycle, particularly in transition metal-catalyzed processes. However, specific applications of this compound derivatives in hydrogermylation are not detailed in the available literature.

sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangements

-Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful concerted reactions for the formation of carbon-carbon bonds. These reactions can be thermally or acid-promoted, and in some cases, catalyzed by transition metals. While there are examples of cascade reactions that involve both catalysis and sigmatropic rearrangements, the direct catalytic application of this compound or its derivatives in promoting -sigmatropic rearrangements is not described in the surveyed literature. nih.govnih.gov

Asymmetric Intramolecular Hydroacylation

Asymmetric intramolecular hydroacylation is a key process for the synthesis of chiral cyclic ketones. This transformation is often catalyzed by cationic rhodium(I) complexes bearing chiral chelating diphosphine ligands. These catalysts efficiently convert substrates like 4-substituted pent-4-enals into the corresponding cyclopentanones with high enantioselectivity. rsc.org The success of these reactions relies heavily on the structure of the chiral phosphine ligand. While ligands such as Me-duphos and BINAP have demonstrated high efficacy, there is no specific mention in the reviewed literature of this compound derivatives being employed in this reaction.

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition, Cycloaddition of Allenenes)

Derivatives of this compound have shown significant promise in cycloaddition reactions. Specifically, the chiral diphosphine ligand 2,2′-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl (DTBM-MeO-BIPHEP) has been successfully employed in intramolecular rhodium(I)-catalyzed asymmetric Pauson-Khand-type reactions. researchgate.net This reaction is a formal [2+2+1] cycloaddition of an enyne with carbon monoxide to form a bicyclic cyclopentenone.

The use of a cationic rhodium(I)/DTBM-MeO-BIPHEP catalyst has proven to be highly efficient, particularly for substrates with aryl-substituted alkynes. A key advantage of this catalytic system is its ability to completely suppress the formation of byproducts resulting from β-hydride elimination, which is a common competing reaction that can significantly lower the yield of the desired Pauson-Khand product. researchgate.net This catalytic system has demonstrated high enantioselectivity for challenging substrates. The beneficial effects are attributed to a synergistic combination of the ligand's electronic properties (high electron density on the phosphorus atoms), its specific dihedral angle, and the steric bulk provided by the 3,5-di-tert-butylphenyl groups. researchgate.net

| Substrate (1,6-enyne) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-tosyl-tethered enyne | Bicyclic cyclopentenone | High | High |

| Malonate-tethered enyne | Bicyclic cyclopentenone | High | High |

| Aryl group-substituted alkyne enynes | Corresponding bicyclic products | Not specified | Not specified |

While the broader class of phosphines has been used to catalyze other cycloadditions, such as the [4+2] cycloaddition of allenes, specific examples involving this compound itself were not prominent in the reviewed literature. researchgate.netresearchgate.net

Enantioselective C-C Bond Activation and Ring Expansion

The activation of carbon-carbon bonds and subsequent ring expansion are advanced strategies in organic synthesis. While phosphine ligands are integral to many catalytic systems that can achieve such transformations, the specific use of this compound or its derivatives in enantioselective C-C bond activation and ring expansion is not detailed in the available research.

Role in Stabilizing Transition States and Directing Reaction Pathways

The catalytic efficacy of a phosphine ligand is intrinsically linked to its electronic and steric properties, which in turn influence the stability of transition states and the direction of reaction pathways. This compound is characterized by significant steric bulk and strong electron-donating ability.

The two tert-butyl groups at the meta positions of the phenyl rings create a sterically hindered environment around the phosphorus atom. This steric bulk can influence the coordination geometry of the metal center, limit the number of ligands that can coordinate, and create a specific chiral pocket in asymmetric catalysis, thereby directing the stereochemical outcome of a reaction.

The methoxy group at the para position is electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability, or basicity, of the phosphine strengthens the metal-phosphorus bond. Generally, phosphine ligands with high electron density increase the reactivity of the metal center towards oxidative addition. d-nb.info The increased electron density on the metal can also facilitate subsequent steps in the catalytic cycle. For instance, in the Rh-catalyzed Pauson-Khand reaction using the DTBM-MeO-BIPHEP ligand, the high electron density on the phosphorus atoms is considered a crucial factor for the observed high efficiency. researchgate.net

Furthermore, the combination of steric and electronic effects can stabilize coordinatively unsaturated intermediates, which are often key species in catalytic cycles. The bulky substituents can protect the metal center from unwanted side reactions, such as decomposition or the formation of inactive dimeric species. The electron-rich nature of the ligand can stabilize low-coordinate transition metal compounds, which are frequently the active species in catalysis. The pyramidal structure of related bulky triarylphosphines, such as tris(3,5-di-tert-butylphenyl)phosphine, has been shown to be more pronounced than that of less hindered phosphines, which can influence the energy of the highest occupied molecular orbital (HOMO) and thus the ligand's electronic behavior. researchgate.net

| Property | Structural Feature | Effect on Catalysis |

|---|---|---|

| Steric Hindrance | Two tert-butyl groups at meta positions | - Influences coordination geometry

|

| Electron-Donating Ability | Methoxy group at para position | - Increases electron density on phosphorus

|

Mechanistic Investigations of Catalytic Cycles

Elucidation of Rate-Determining Steps in Catalytic Processes

In many palladium-catalyzed cross-coupling reactions, the rate-determining step (RDS) of the catalytic cycle can be modulated by the choice of phosphine (B1218219) ligand. inorgchemres.org For catalysts bearing Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, the strong σ-donating nature of the ligand, enhanced by the para-methoxy group, significantly increases the electron density on the palladium center. tcichemicals.com This electronic enrichment facilitates the oxidative addition of substrates, such as aryl chlorides and bromides, to the Pd(0) center. nih.govarkat-usa.org

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Likely Rate-Determining Step |

|---|---|---|---|

| High Electron Density (e.g., from -OMe) | Rate increases due to more nucleophilic metal center. tcichemicals.com | Rate can decrease if the metal-product bond is too strong. | Reductive Elimination or Transmetalation. inorgchemres.org |

| High Steric Bulk (e.g., from -tBu) | Rate increases by favoring low-coordinate, highly reactive species. nih.gov | Rate increases by inducing steric strain in the intermediate, facilitating product expulsion. tcichemicals.com | Depends on the balance with electronic effects and substrate. acs.org |

| Low Electron Density (e.g., from -CF3) | Rate decreases due to less nucleophilic metal center. | Rate increases by weakening the metal-product bond. nih.gov | Oxidative Addition. inorgchemres.org |

Pathways of Electron Transfer and Substrate Activation Mediated by the Phosphine Moiety

The activation of substrates, particularly challenging ones like aryl chlorides, is a primary function of electron-rich phosphine ligands. arkat-usa.org Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine acts as a powerful σ-donor ligand, transferring significant electron density through the phosphorus lone pair to the coordinated metal center. libretexts.org This process is enhanced by the para-methoxy substituent. The resulting electron-rich metal center is more nucleophilic and thus more reactive toward electrophilic substrates.

In palladium-catalyzed cross-coupling, the active catalytic species is often a low-coordinate L1Pd(0) complex. nih.gov The immense steric bulk of Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine strongly favors the formation of these monoligated species, as the coordination of a second bulky ligand is sterically prohibitive. arkat-usa.org This L1Pd(0) species has an available coordination site, allowing the substrate (e.g., an aryl halide) to approach and undergo oxidative addition, the crucial C-X bond-breaking activation step. nih.gov Mechanistic studies on related systems show that oxidative addition to L1Pd(0) is substantially faster than to more coordinated L2Pd(0) complexes. nih.gov The ligand's electronic properties and steric profile thus work in concert to generate a highly reactive catalytic species that efficiently activates the substrate. nih.gov

Formation and Reactivity of Zwitterionic Intermediates in Nucleophilic Phosphine Catalysis

Beyond its role as a spectator ligand in metal catalysis, a tertiary phosphine can also function as a potent nucleophilic organocatalyst. In this context, the catalytic cycle is initiated by the direct nucleophilic attack of the phosphine on an electron-deficient substrate, such as a Michael acceptor. chemrxiv.org The high nucleophilicity of Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, augmented by its electron-donating groups, would make it highly effective in this role.

| Intermediate Type | Formation Reaction | Role in Catalysis | Reference |

|---|---|---|---|

| Phosphonium Enolate/Carbanion | Nucleophilic attack of phosphine on a Michael acceptor (e.g., α,β-unsaturated ketone). | Acts as a Brønsted base or nucleophile to propagate the catalytic cycle. | chemrxiv.org |

| Phosphonium Phenolate | Intramolecular proton transfer in an ortho-hydroxy substituted phosphine after Michael addition. | Used as catalysts for CO2 fixation and other transformations. | chemrxiv.org |

| Allenic Phosphonium Borate | Reaction of alkynyl phosphanes with a strong Lewis acid like B(C6F5)3. | Represents stable, isolable zwitterions with unique reactivity. | rsc.orgresearchgate.net |

| Carbanionic Phosphines | Deprotonation of stable PH-ylides. | Serve as highly electron-rich ligands for forming zwitterionic metal complexes. | nih.gov |

Stereocontrol Models and Origin of Enantioselectivity

While Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is an achiral molecule, its structural properties are fundamental to understanding the origin of enantioselectivity in asymmetric catalysis. The steric and electronic parameters of a phosphine ligand define the precise three-dimensional environment around the metal center, which is the basis of stereochemical control. datapdf.com

Two key metrics, developed by Tolman, are used to quantify these properties: the cone angle (θ) and the Tolman Electronic Parameter (TEP). libretexts.org

Cone Angle (θ): This parameter measures the steric bulk of a ligand. Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine would possess an exceptionally large cone angle due to the three bulky aryl substituents. This creates a well-defined, sterically hindered binding pocket around the metal. This pocket dictates how a prochiral substrate can coordinate to the metal, favoring one orientation over another and thus leading to an enantioselective outcome when a chiral influence is present. ilpi.com

Tolman Electronic Parameter (TEP): This is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)3(L)] complex. A lower frequency indicates a more electron-donating ligand. libretexts.org The para-methoxy groups on the target phosphine would result in a low TEP value, classifying it as strongly electron-donating.

In an asymmetric catalytic system, it is the combination of this extreme bulk and strong donating ability that controls enantioselectivity. The ligand's structure dictates the geometry of the catalytically active complex, influencing bond angles and the spatial arrangement of other components (e.g., substrates, ancillary ligands). This rigid, well-defined chiral environment around the metal is responsible for differentiating between the diastereomeric transition states that lead to the major and minor enantiomers of the product. datapdf.comresearchgate.net

| Phosphine Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | General Characteristics |

|---|---|---|---|

| P(OMe)3 | 107 | 2076.3 | Small, Electron-withdrawing |

| PPh3 | 145 | 2068.9 | Moderately Bulky, Weakly Donating |

| PEt3 | 132 | 2061.7 | Moderately Bulky, Strongly Donating |

| PCy3 | 170 | 2056.4 | Bulky, Strongly Donating |

| P(t-Bu)3 | 182 | 2056.1 | Very Bulky, Strongly Donating |

| Tris(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (Estimated) | >200 | <2060 | Extremely Bulky, Very Strongly Donating |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Determination

Density Functional Theory (DFT) is a predominant computational method used to investigate the molecular and electronic structures of organophosphorus compounds. clinicsearchonline.org For molecules related to 3,5-Di-tert-butyl-4-methoxyphenylphosphine, calculations are frequently performed using specific combinations of functionals and basis sets, such as the B3LYP functional with the 6-311++G(d,p) basis set, to optimize the molecular geometry. clinicsearchonline.orgrasayanjournal.co.in This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The accuracy of these theoretical models is often validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from single-crystal X-ray diffraction. clinicsearchonline.orgeurjchem.com For analogous structures, such as 4-(tert-butyl)-4-methoxy-1,1-biphenyl, DFT calculations have shown a high degree of correlation with experimental values, although minor deviations can occur, for instance, due to positional disorder in bulky tert-butyl groups in the solid-state crystal structure. rasayanjournal.co.in

DFT calculations also provide insight into the electronic properties by mapping the distribution of electrons within the molecule. researchgate.net This is crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for an Analogous Biphenyl (B1667301) Structure This table is a representative example based on data for structurally similar compounds.

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - X-ray | Bond Angle (°) - DFT/B3LYP | Bond Angle (°) - X-ray |

| C-O (methoxy) | 1.37 | 1.36 | C-C-O | 115.5 |

| C-C (inter-ring) | 1.49 | 1.48 | C-C-C (inter-ring) | 121.2 |

| C-C (tert-butyl) | 1.54 | 1.53 | C-C-C (tert-butyl) | 110.1 |

Note: Data is illustrative and derived from typical values found in computational studies of similar molecules. clinicsearchonline.orgrasayanjournal.co.in

Modeling of Reaction Transition States and Energy Profiles

Computational chemistry is instrumental in mapping the pathways of chemical reactions. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, connecting reactants to products. mdpi.com For reactions involving phosphine (B1218219) ligands, such as the various cross-coupling reactions where they are employed, modeling the transition states helps elucidate the reaction mechanism. sigmaaldrich.com

The process begins by calculating the potential energy of the system as the reactant molecules approach and their geometries change. mdpi.com The energy profile of a reaction, often visualized as an intrinsic reaction coordinate (IRC) plot, shows the energy changes from reactants, through transition states, to products. mdpi.com The difference in energy between the reactants and the transition state is the activation energy, a key factor in determining reaction rates. mdpi.com

Studies on related reactions have shown that complex mechanisms can involve multiple transition states and intermediates. sciforum.net For example, in some cycloaddition reactions, two distinct transition states corresponding to the formation of each new sigma bond have been identified. sciforum.net Although specific transition state models for reactions involving this compound are not detailed in the provided results, the established methodologies are directly applicable. mdpi.comsciforum.net

Prediction of Steric and Electronic Parameters (e.g., Hammett Constants, HOMO Energy)

Theoretical calculations are highly effective for predicting key parameters that govern a molecule's reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rasayanjournal.co.in

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. rasayanjournal.co.in A smaller gap suggests the molecule is more easily excitable and thus more reactive. eurjchem.com For bulky phosphines, structural features such as pyramidality at the phosphorus center can significantly lower the HOMO energy, which in turn affects properties like the oxidation potential. researchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be derived, providing further insights into the molecule's electronic nature. rasayanjournal.co.in

Table 2: Calculated Quantum Chemical Parameters for an Analogous Methoxy-Biphenyl Structure This table is a representative example based on data for structurally similar compounds.

| Parameter | Formula | Value (eV) |

| HOMO Energy | EH | -5.80 |

| LUMO Energy | EL | -0.82 |

| Energy Gap | ΔE = EL - EH | 4.98 |

| Ionization Potential | I = -EH | 5.80 |

| Electron Affinity | A = -EL | 0.82 |

| Electronegativity | χ = (I + A) / 2 | 3.31 |

| Chemical Hardness | η = (I - A) / 2 | 2.49 |

| Chemical Softness | S = 1 / (2η) | 0.20 |

Note: Data derived from a DFT study on a related compound. rasayanjournal.co.in

Analysis of Intramolecular and Intermolecular Interactions (e.g., Dispersion Forces, Hydrogen Bonding)

Computational methods allow for the detailed analysis of the subtle forces both within a molecule (intramolecular) and between molecules (intermolecular). nih.govkhanacademy.org These non-covalent interactions are critical in determining the physical properties and crystal packing of a compound. nih.gov

Intermolecular Interactions: The forces that exist between molecules are crucial for the formation of condensed phases. khanacademy.org For compounds with aromatic rings and alkyl groups, key interactions include:

Dispersion Forces: These are attractive forces arising from temporary fluctuations in electron density and are particularly significant in large molecules with bulky groups. researchgate.net In computational studies of similar molecules, dispersion energy has been found to be a dominant component of the total interaction energy. rasayanjournal.co.in

Hydrogen Bonding: While the phosphine itself is not a classical hydrogen bond donor, related structures show the importance of weak C-H···O or C-H···π interactions in stabilizing the crystal lattice. rasayanjournal.co.ineurjchem.com The methoxy (B1213986) group's oxygen atom could act as a hydrogen bond acceptor.

Advanced techniques like Energy Decomposition Analysis (EDA) can be used to quantitatively break down the total intermolecular interaction energy into distinct components such as electrostatic, polarization, and dispersion, providing a deeper understanding of the nature of these forces. diva-portal.org

Advanced Spectroscopic and Analytical Characterization of Phosphine Ligands and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for Chemical Shifts and Kinetic Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. ³¹P NMR, in particular, provides direct insight into the chemical environment of the phosphorus atom. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus nucleus. For tertiary phosphines, the chemical shift values can vary over a wide range. nih.govchemscene.com Generally, electron-donating groups on the phosphorus atom lead to a more shielded nucleus, resulting in an upfield shift (more negative ppm values), while electron-withdrawing groups cause a downfield shift. libretexts.org

³¹P NMR is also a powerful technique for kinetic monitoring of reactions involving phosphine (B1218219) ligands. researchgate.net For example, in palladium-catalyzed cross-coupling reactions, the coordination of the phosphine ligand to the palladium center results in a significant change in the ³¹P chemical shift, allowing for the in-situ tracking of catalyst formation and consumption. researchgate.net The rate of oxidative addition, a key step in many catalytic cycles, can be followed by observing the disappearance of the free phosphine signal and the appearance of new signals corresponding to the palladium-phosphine complex. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shifts for Various Phosphine Ligands

| Compound/Intermediate | ³¹P Chemical Shift (δ, ppm) | Notes |

| Diphenyl H-phosphonate | -7 | In Tetrahydrofuran (THF) researchgate.net |

| Diphenyl iodophosphate | -48.6 | Formed from the reaction of diphenyl H-phosphonate with iodine researchgate.net |

| Diethyl bromophosphate | -16.8 | In the presence of pyridine (B92270) researchgate.net |

| Triphenylphosphine (B44618) | Varies | Generally in the upfield region, sensitive to solvent and coordination researchgate.net |

This table presents data for analogous or related compounds to illustrate typical chemical shift ranges.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

While a crystal structure for the free ligand 3,5-Di-tert-butyl-4-methoxyphenylphosphine is not available in the searched literature, the structures of numerous complexes containing bulky phosphine ligands have been determined. nih.govresearchgate.netchemistryviews.org These studies reveal how the steric hindrance of the phosphine ligand influences the geometry of the metal center and the accessibility of reactants. For example, in palladium complexes with bulky biaryl phosphine ligands, the P-Pd-C bond angles can be distorted, which can facilitate reductive elimination, a critical step in many cross-coupling reactions. The solid-state structure of related triarylphosphine molybdenum complexes shows a four-legged piano-stool geometry. nih.gov

The analysis of crystal structures of complexes with ligands analogous to this compound, such as those with other bulky substituents, provides valuable insights into how these ligands will behave in a coordination sphere. chemistryviews.org The large cone angle, a measure of steric bulk, of such ligands plays a significant role in creating a specific reaction environment around the metal center, which can enhance catalytic activity and selectivity. libretexts.orgrsc.org

Electrochemical Analysis (e.g., Cyclic Voltammetry for Oxidation Potentials)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of phosphine ligands and their metal complexes. acs.org The oxidation potential of a phosphine is a direct measure of its electron-donating ability; a lower oxidation potential indicates a more electron-rich phosphine that is more easily oxidized. nih.govrsc.org

For electron-rich triarylphosphines like this compound, cyclic voltammetry can be used to determine their first oxidation potential, which corresponds to the formation of a phosphine radical cation. The stability of this radical cation can also be assessed by the reversibility of the oxidation wave. Studies on other electron-rich phosphines have shown that bulky substituents can stabilize the resulting radical cation. chemistryviews.org The electrochemical properties of ruthenacarboranes, for instance, are influenced by the nature of the phosphine ligand, with the reversible Ru(II)-Ru(III) transition potential varying based on the ligand's electronic properties. acs.org

Table 2: Electrochemical Data for a Related Ruthenacarborane Complex

This table illustrates how phosphine substituents affect the electrochemical properties of a metal complex, based on data for an analogous system. acs.org

UV-Vis Spectroscopy in Mechanistic Investigations

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic structure of phosphine ligands and their metal complexes, and for monitoring reaction kinetics and mechanisms. researchgate.netresearchgate.net While simple triarylphosphines often have absorption bands in the UV region, their coordination to a transition metal can give rise to new absorption bands in the visible region, often due to ligand-to-metal charge transfer (LMCT) or d-d transitions. researchgate.net

In the context of mechanistic investigations of palladium-catalyzed reactions, UV-Vis spectroscopy can be used to follow the formation and reaction of key intermediates. researchgate.net For example, the appearance and disappearance of specific absorption bands can be correlated with the oxidative addition and reductive elimination steps in a catalytic cycle. Time-resolved UV-Vis spectroscopy can provide kinetic data on these elementary steps. While specific UV-Vis data for this compound was not found, the spectra of related palladium-phosphine complexes, such as Pd(PPh₃)₄, show characteristic absorptions that are sensitive to the solvent environment. researchgate.net

Mass Spectrometry Techniques for Complex Identification and Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of molecules, and for elucidating their structure through fragmentation analysis. For phosphine ligands and their complexes, various MS techniques, such as electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS), are used for characterization. acs.org

The mass spectrum of a phosphine ligand will show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of a related compound, bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (B1592431), the molecular weight is 470.67 g/mol . sigmaaldrich.com Fragmentation patterns can provide structural information. For example, the fragmentation of triarylphosphines upon electron impact can involve the cleavage of phosphorus-carbon bonds. researchgate.net

In the analysis of reaction mixtures, MS is invaluable for identifying reaction products, byproducts, and intermediates. For instance, in palladium-catalyzed coupling reactions, ESI-MS can be used to detect and characterize the various palladium-phosphine complexes present in the catalytic cycle. acs.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral phosphine ligands, which are crucial in asymmetric catalysis, chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric purity or enantiomeric excess (ee). nih.govuni-pannon.hucsfarmacie.czrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. csfarmacie.czrsc.org

While this compound itself is not chiral, many important phosphine ligands are, possessing either a stereogenic phosphorus atom (P-chiral) or chirality in their backbone. nih.gov The determination of the enantiomeric excess of the products of asymmetric reactions catalyzed by chiral phosphine-metal complexes is also performed using chiral HPLC. uni-pannon.hucam.ac.uk The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation of the enantiomers. csfarmacie.cz Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including phosphine derivatives. uni-pannon.hursc.org

Emerging Research Directions and Applications

Development of Next-Generation Chiral Phosphine (B1218219) Ligands with Tuned Properties

The development of effective chiral ligands is fundamental to the advancement of asymmetric catalysis, a field dedicated to producing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. tcichemicals.com Chiral phosphine ligands are broadly classified based on the location of their chirality, which can be at the phosphorus atom (P-chirogenic), on the backbone of the ligand, or exhibiting planar or axial chirality. tcichemicals.com

The 3,5-Di-tert-butyl-4-methoxyphenylphosphine framework is an exemplary building block for creating next-generation chiral ligands. Its intrinsic properties—significant bulk and high electron-donating ability—are known to be beneficial for inducing high levels of enantioselectivity and catalytic activity in metal complexes. tcichemicals.com Research is directed towards incorporating this bulky aryl group into more complex chiral architectures.

Key Research Thrusts:

P-Chirogenic Ligands: The synthesis of P-stereogenic ligands, where the phosphorus atom itself is a chiral center, is a major area of research. By pairing the 3,5-di-tert-butyl-4-methoxyphenyl group with other, smaller or functionally different groups on the phosphorus atom, researchers can create a highly defined and rigid chiral environment around a metal center. Conformationally rigid P-chirogenic phosphines bearing a bulky alkyl group often lead to exceptional enantioselectivity. tcichemicals.com

Axially and Planar Chiral Ligands: The scaffold can be integrated into biaryl (axially chiral) or ferrocene-based (planar chiral) ligand systems. In these designs, the steric hindrance provided by the di-tert-butyl substitution pattern can effectively restrict rotation around a chiral axis or control the spatial orientation of other functional groups, leading to a well-defined chiral pocket.

Tunability: The true potential of this moiety lies in its tunability. The electronic properties can be subtly altered by modifying the para-substituent (methoxy group), while the steric profile can be adjusted by changes to the alkyl groups. This allows for the creation of a library of related ligands, from which an optimal candidate can be selected for a specific asymmetric transformation, such as hydrogenation, allylic alkylation, or conjugate addition. nih.gov

The table below illustrates the classification of chiral phosphine ligands, a field where derivatives of this compound are expected to make significant contributions.

| Ligand Chirality Type | Description | Representative Examples |

| P-Chirogenic | Chirality is centered on the phosphorus atom. | DIPAMP, QuinoxP* |

| Backbone Chirality | Chirality resides in the carbon framework connecting phosphorus atoms. | DIOP, DuPHOS, CHIRAPHOS |

| Axial Chirality | Chirality arises from hindered rotation about a C-C or C-P bond. | BINAP, SEGPHOS |

| Planar Chirality | Chirality is due to the planar arrangement of atoms. | JosiPhos |

This table is based on established classifications in organometallic chemistry. tcichemicals.com

Application in Sustainable Chemistry and Green Synthetic Methodologies

The principles of green chemistry advocate for the development of chemical processes that are efficient, minimize waste, and use less hazardous substances. Bulky, electron-rich phosphine ligands like this compound are key enablers of these goals in catalysis.

The primary advantage of such ligands is their ability to form highly active catalytic systems. High activity translates to lower required catalyst loadings, which in turn reduces the cost and the amount of potential metal contamination in the final product. The strong σ-donating character of these phosphines enhances the rate of oxidative addition, a crucial step in many catalytic cycles, particularly for less reactive substrates like aryl chlorides. tcichemicals.com This allows reactions to proceed under milder conditions (lower temperatures and pressures), reducing energy consumption.

Future research in this area will likely focus on:

High-Turnover Catalysis: Developing palladium or nickel catalysts with this compound that achieve very high turnover numbers (TON) and turnover frequencies (TOF), minimizing the catalyst-to-substrate ratio.

Catalysis in Green Solvents: While many phosphines are used in traditional organic solvents, research is ongoing to develop catalytic systems that function in more environmentally benign media, such as water, alcohols, or bio-derived solvents. The design of derivatives of this compound with hydrophilic functionalities could facilitate catalysis in aqueous media. nih.gov

Waste Reduction: By enabling more efficient and selective reactions, these ligands help to reduce the formation of byproducts, simplifying purification processes and minimizing chemical waste. However, a challenge for some phosphine ligands is their sensitivity to air and moisture, which can lead to the formation of phosphine oxides and limit catalyst reuse, an issue that needs to be addressed for truly green applications. researchgate.net

Catalysis in the Synthesis of Complex Organic Molecules

The construction of complex organic molecules, particularly for pharmaceutical and materials applications, heavily relies on powerful bond-forming reactions. Palladium-catalyzed cross-coupling reactions are among the most important tools for this purpose. The success of these reactions is often dictated by the choice of phosphine ligand. acs.org

Ligands based on the this compound structure are expected to be highly effective in a range of cross-coupling reactions due to their combined steric and electronic features. The steric bulk facilitates the final, product-releasing reductive elimination step, while the electron-rich nature promotes the initial oxidative addition of the substrate to the metal center. tcichemicals.com This dual-action makes them particularly suitable for challenging coupling reactions that are sluggish with less sophisticated ligands.

A close analogue, Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (B1592431) , is known to be an effective ligand in numerous palladium-catalyzed reactions. sigmaaldrich.com It is anticipated that the monodentate this compound would serve as a valuable ligand for similar transformations, either alone or as a component of more complex catalytic systems.

| Cross-Coupling Reaction | Description |

| Suzuki-Miyaura Coupling | C-C bond formation between an organoboron compound and an organohalide. |

| Buchwald-Hartwig Amination | C-N bond formation between an organohalide and an amine. |

| Heck Reaction | C-C bond formation between an unsaturated halide and an alkene. |

| Sonogashira Coupling | C-C bond formation between a terminal alkyne and an aryl or vinyl halide. |

| Stille Coupling | C-C bond formation between an organotin compound and an organohalide. |

| Negishi Coupling | C-C bond formation between an organozinc compound and an organohalide. |

| Hiyama Coupling | C-C bond formation between an organosilicon compound and an organohalide. |

This table lists reactions where ligands like Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine have proven effective, suggesting potential applications for the title compound.

Integration with Advanced Materials Science (e.g., Polymers, Composites)